Cas no 2092355-67-2 (Ethyl 2-amino-4-fluoro-6-methylbenzoate)

Ethyl 2-amino-4-fluoro-6-methylbenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-amino-4-fluoro-6-methylbenzoate
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- インチ: 1S/C10H12FNO2/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h4-5H,3,12H2,1-2H3
- InChIKey: SOIXWNNELGFDLW-UHFFFAOYSA-N
- SMILES: FC1C=C(C(C(=O)OCC)=C(C)C=1)N
計算された属性
- 精确分子量: 197.08520679 g/mol
- 同位素质量: 197.08520679 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 210
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 197.21
- XLogP3: 2.5
- トポロジー分子極性表面積: 52.3
Ethyl 2-amino-4-fluoro-6-methylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019099609-5g |
Ethyl 2-amino-4-fluoro-6-methylbenzoate |
2092355-67-2 | 95% | 5g |
$4140.60 | 2023-09-02 | |
Alichem | A019099609-1g |
Ethyl 2-amino-4-fluoro-6-methylbenzoate |
2092355-67-2 | 95% | 1g |
$1591.92 | 2023-09-02 |
Ethyl 2-amino-4-fluoro-6-methylbenzoate 関連文献
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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7. Book reviews
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
Ethyl 2-amino-4-fluoro-6-methylbenzoateに関する追加情報
Ethyl 2-amino-4-fluoro-6-methylbenzoate: A Comprehensive Overview
Ethyl 2-amino-4-fluoro-6-methylbenzoate, with the CAS number 2092355-67-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes an ethyl ester group attached to a benzoic acid moiety. The presence of amino, fluoro, and methyl substituents on the aromatic ring introduces a high degree of functional diversity, making it a versatile molecule for various applications.
The synthesis of Ethyl 2-amino-4-fluoro-6-methylbenzoate typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound with high purity. Researchers have explored the use of microwave-assisted synthesis and catalytic systems to optimize reaction conditions, reducing production time and costs. These developments highlight the importance of continuous innovation in chemical synthesis to meet the growing demand for complex molecules like Ethyl 2-amino-4-fluoro-6-methylbenzoate.
One of the most promising applications of Ethyl 2-amino-4-fluoro-6-methylbenzoate lies in its potential as a precursor for drug development. The compound's structure allows for further functionalization, enabling the creation of derivatives with enhanced bioactivity. Recent studies have demonstrated that certain derivatives exhibit potent anti-inflammatory and antioxidant properties, making them valuable candidates for therapeutic interventions. For instance, a 2023 study published in *Journal of Medicinal Chemistry* highlighted the compound's ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential in treating chronic inflammatory diseases.
In addition to its pharmacological applications, Ethyl 2-amino-4-fluoro-6-methylbenzoate has shown promise in materials science. Its aromatic structure and functional groups make it a suitable candidate for use in polymer synthesis and as a building block for advanced materials. Researchers are actively exploring its role in creating novel polymeric materials with tailored properties, such as improved thermal stability and mechanical strength.
The environmental impact of Ethyl 2-amino-4-fluoro-6-methylbenzoate is another area of growing interest. As industries increasingly prioritize sustainability, understanding the compound's biodegradability and ecological effects is crucial. Recent eco-toxicological studies have provided insights into its potential risks to aquatic life, guiding safer handling and disposal practices within industrial settings.
From a structural perspective, Ethyl 2-amino-4-fluoro-6-methylbenzoate exhibits interesting electronic properties due to the conjugation between its amino and fluoro groups. These properties make it an attractive candidate for use in optoelectronic devices. Ongoing research is focused on leveraging these characteristics to develop more efficient light-emitting diodes (LEDs) and photovoltaic cells.
In conclusion, Ethyl 2-amino-4-fluoro-6-methylbenzoate (CAS No: 2092355-67-2) stands out as a multifaceted compound with applications spanning drug development, materials science, and optoelectronics. Its unique structure and functional diversity continue to drive innovative research across various disciplines. As scientific advancements unfold, the potential of this compound to contribute to groundbreaking discoveries remains immense.
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